(S)-Methyl 2-methylpyrrolidine-2-carboxylate structure elucidation
(S)-Methyl 2-methylpyrrolidine-2-carboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (S)-Methyl 2-methylpyrrolidine-2-carboxylate
Introduction: The Importance of Stereochemical Precision
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the primary determinant of efficacy and safety. Chiral N-heterocycles, such as the pyrrolidine scaffold, are privileged structures found in a vast number of FDA-approved pharmaceuticals and biologically active compounds.[1][2][3] (S)-Methyl 2-methylpyrrolidine-2-carboxylate, a derivative of the amino acid proline, presents a classic yet critical challenge in structural elucidation: the confirmation of its molecular framework and, most importantly, the unambiguous assignment of the absolute stereochemistry at its quaternary chiral center (C2).
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of (S)-Methyl 2-methylpyrrolidine-2-carboxylate. We will move beyond a simple recitation of techniques, instead focusing on a logical, question-driven workflow that mirrors the process an analytical scientist follows. Each experimental choice is justified, and the resulting data is woven together to build an unshakeable, self-validating structural proof.
Part 1: Foundational Analysis - "Do I Have the Right Compound?"
Before delving into complex stereochemical analysis, we must first confirm the fundamental properties of the synthesized compound: its mass and elemental composition. This step acts as a crucial gatekeeper, preventing wasted resources on analyzing impurities or incorrect products.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of an ionized molecule. For a small molecule like our target, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard.
Causality of Choice: ESI is chosen because it is a "soft" ionization method that typically introduces the protonated molecule, [M+H]⁺, into the mass analyzer with minimal fragmentation. This gives a clear and accurate reading of the molecular weight. HRMS (e.g., using a TOF or Orbitrap analyzer) is critical as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.
Expected Result: The molecular formula for Methyl 2-methylpyrrolidine-2-carboxylate is C₇H₁₃NO₂.
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Monoisotopic Mass: 143.0946 g/mol
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Expected [M+H]⁺ Ion: 144.1025 m/z
Observing a high-resolution mass signal that matches this expected value to within a few parts per million (ppm) provides extremely strong evidence that we have the correct elemental composition.
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.
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Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
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Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured accurate mass to the theoretical value calculated for C₇H₁₄NO₂⁺.
Part 2: Connectivity Analysis - "How Are the Atoms Connected?"
With the molecular formula confirmed, the next logical step is to piece together the atomic puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][5]
Logical Workflow for NMR Analysis
The following diagram illustrates a logical workflow for using a suite of NMR experiments to build the molecular structure from the ground up.
Caption: A logical workflow for NMR-based structure elucidation.
¹H and ¹³C NMR: The Atomic Census
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¹H NMR: This experiment identifies all unique proton environments and their relative numbers (through integration). For our target molecule, we expect to see signals for the pyrrolidine ring protons (CH₂ groups at C3, C4, C5), the C2-methyl group, and the ester's methoxy group.
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¹³C NMR: This provides a count of the unique carbon environments. We expect 7 distinct carbon signals: one quaternary carbon (C2), three methylene carbons (C3, C4, C5), two methyl carbons (C2-CH₃ and O-CH₃), and one carbonyl carbon (C=O).
2D NMR: Building the Molecular Skeleton
While 1D NMR gives us the "parts list," 2D NMR shows us how they connect.[6][7]
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, essentially tracing the H-C-C-H bonds. We would expect a correlation pathway from the protons on C5 to C4, and from C4 to C3, confirming the three-carbon chain within the pyrrolidine ring.
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HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that definitively links each proton to the carbon atom it is directly attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. The quaternary C2 and the carbonyl carbon will be absent from this spectrum, which is a key diagnostic feature.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure, as it reveals longer-range (2-3 bond) correlations between protons and carbons.[8][9] It is essential for connecting molecular fragments, especially across non-protonated (quaternary) centers.
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From C2-Methyl Protons (¹H): Correlations to the quaternary C2 , the adjacent methylene C3 , and the carbonyl carbon . This single set of correlations locks in the position of the methyl group and the ester relative to the ring.
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From Methoxy Protons (¹H): A strong correlation to the carbonyl carbon , confirming the methyl ester functionality.
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From C5 Protons (¹H): A correlation to the quaternary C2 , confirming the ring closure.
The following diagram visualizes these crucial HMBC connections.
Caption: Key 2- and 3-bond HMBC correlations for structural proof.
Summary of NMR Data
The following table summarizes the expected NMR data based on predictive models and literature for similar structures.
| Position | ¹H δ (ppm, multiplicity) | ¹³C δ (ppm) | Key HMBC Correlations from ¹H |
| C2 | — | ~65-70 | — |
| C2-CH₃ | ~1.5 (s, 3H) | ~25-30 | C2, C3, C=O |
| C3 | ~2.0-2.2 (m, 2H) | ~35-40 | C2, C4, C5 |
| C4 | ~1.8-1.9 (m, 2H) | ~23-28 | C3, C5 |
| C5 | ~3.2-3.4 (m, 2H) | ~45-50 | C2, C3, C4 |
| C=O | — | ~175-180 | — |
| O-CH₃ | ~3.7 (s, 3H) | ~50-55 | C=O |
Part 3: Stereochemical Assignment - "What is the Absolute Configuration?"
Confirming connectivity is only half the battle. The biological function of this molecule is dictated by the (S)-configuration at the C2 chiral center. Proving this requires specialized techniques.
Chiral Chromatography: The Definitive Separation
The most direct and irrefutable method for confirming enantiopurity and assigning absolute configuration (when an authentic standard is available) is chiral chromatography (GC or HPLC).
Causality of Choice: Chiral stationary phases (CSPs) contain a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. By comparing the retention time of the synthesized sample to that of a certified (S)-enantiomer standard, the absolute configuration can be confirmed.
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Column Selection: Choose a suitable chiral GC column, such as one based on a cyclodextrin derivative (e.g., Chirasil-DEX CB).
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Sample Preparation: The free amine of the pyrrolidine may require derivatization (e.g., acetylation with acetic anhydride) to improve peak shape and volatility.[10] Prepare solutions of the derivatized sample and a certified (S)-standard.
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Method Development: Develop a temperature program that provides baseline separation of the two potential enantiomer peaks.
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Analysis:
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Inject the certified (S)-standard to determine its retention time.
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Inject the synthesized sample.
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Inject a co-elution (a mix of the sample and the standard).
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Confirmation: If the sample produces a single peak that matches the retention time of the (S)-standard, and the co-elution shows a single, sharpened peak, the absolute configuration is confirmed as (S). The enantiomeric excess (e.e.) can be calculated from the peak areas if the (R)-enantiomer is also observed.
Alternative and Supporting Methods
While chiral chromatography is definitive, other methods can provide supporting evidence.
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Optical Rotation: Measurement of the specific rotation using a polarimeter can be compared to literature values for the (S)-enantiomer. However, this method is highly sensitive to solvent, concentration, and temperature, and is considered less definitive than chromatography.
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Vibrational Circular Dichroism (VCD): This advanced spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations for the (S)-enantiomer, the absolute configuration can be determined without a reference standard.
Conclusion: A Self-Validating, Multi-Technique Approach
The structure elucidation of (S)-Methyl 2-methylpyrrolidine-2-carboxylate is a clear demonstration of the power of a logical, multi-faceted analytical strategy. By systematically answering foundational questions—mass, connectivity, and stereochemistry—with the appropriate techniques, we build a robust, self-validating case for the final structure. The confirmation of molecular formula by HRMS , the assembly of the atomic framework by a suite of 1D and 2D NMR experiments, and the definitive assignment of absolute configuration by chiral chromatography leave no room for ambiguity. This rigorous approach ensures the highest level of scientific integrity, a non-negotiable requirement for advancing molecules in research and drug development.
References
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(30), 5468-5487. [Link]
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Patora-Komisarska, K., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(5), 1468–1475. [Link]
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Gualtierotti, J. B., & Renaud, P. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. CHIMIA International Journal for Chemistry, 76(5), 441-448. [Link]
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Caytan, E., Ligny, R., & Guillaume, S. M. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Polymers, 10(5), 498. [Link]
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